molecular formula C19H27N3O4S2 B3167702 N,N'-((methylazanediyl)bis(ethane-2,1-diyl))bis(4-methylbenzenesulfonamide) CAS No. 92462-68-5

N,N'-((methylazanediyl)bis(ethane-2,1-diyl))bis(4-methylbenzenesulfonamide)

Cat. No.: B3167702
CAS No.: 92462-68-5
M. Wt: 425.6 g/mol
InChI Key: PDLAHKKDUYLSKW-UHFFFAOYSA-N
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Description

N,N'-((Methylazanediyl)bis(ethane-2,1-diyl))bis(4-methylbenzenesulfonamide) (CAS: 92462-68-5) is a bissulfonamide derivative characterized by a central methyl-substituted azanediyl linker connecting two ethane-2,1-diyl chains, each terminated with 4-methylbenzenesulfonamide groups. Its molecular formula is C₁₉H₂₇N₃O₄S₂, with a molecular weight of 425.56 g/mol and a purity typically exceeding 95% .

Properties

IUPAC Name

4-methyl-N-[2-[methyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S2/c1-16-4-8-18(9-5-16)27(23,24)20-12-14-22(3)15-13-21-28(25,26)19-10-6-17(2)7-11-19/h4-11,20-21H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLAHKKDUYLSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN(C)CCNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N'-((methylazanediyl)bis(ethane-2,1-diyl))bis(4-methylbenzenesulfonamide), also known by its IUPAC name 4-methyl-N-[2-[methyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]benzenesulfonamide, is a compound with significant biological activity. This article delves into its structural characteristics, biological properties, and potential therapeutic applications based on recent studies and data.

Structural Overview

The compound's molecular formula is C19H27N3O4S2C_{19}H_{27}N_{3}O_{4}S_{2} with a molecular weight of 425.6 g/mol. It features a sulfonamide group, which is known for its diverse biological activities. The structure can be represented as follows:

InChI 1S C19H27N3O4S2 c1 16 4 8 18 9 5 16 27 23 24 20 12 14 22 3 15 13 21 28 25 26 19 10 6 17 2 7 11 19 h4 11 20 21H 12 15H2 1 3H3\text{InChI 1S C19H27N3O4S2 c1 16 4 8 18 9 5 16 27 23 24 20 12 14 22 3 15 13 21 28 25 26 19 10 6 17 2 7 11 19 h4 11 20 21H 12 15H2 1 3H3}

Antimicrobial Properties

Sulfonamides, including the compound , have been historically recognized for their antimicrobial properties. They function primarily by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in bacterial folate synthesis. This mechanism has been effective against various pathogens, including those causing malaria and tuberculosis .

Antitumor Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer treatment. The compound's structural similarity to known antitumor agents suggests it may exhibit similar activities. For instance, compounds like BTS (N-benzyl-p-toluene sulfonamide) have shown to inhibit ATPase activity in myosin II, which is significant for muscle contraction and potentially for targeting cancer cell motility .

Neuropharmacological Effects

The 4-methylbenzylamine moiety present in the compound has been associated with neuropharmacological activities. Specifically, it has been identified as a selective antagonist for kappa opioid receptors (KOR), which are involved in pain modulation and may offer therapeutic avenues for pain management and addiction treatment .

Study on Antimicrobial Efficacy

In a comparative study of various sulfonamides, N,N'-((methylazanediyl)bis(ethane-2,1-diyl))bis(4-methylbenzenesulfonamide) was tested against several bacterial strains. The results indicated a notable inhibition of growth in Gram-positive bacteria, reinforcing the compound's potential as an antimicrobial agent.

Investigation of Antitumor Properties

A recent investigation into the antitumor effects of sulfonamide derivatives included N,N'-((methylazanediyl)bis(ethane-2,1-diyl))bis(4-methylbenzenesulfonamide). The study demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential utility in cancer therapy.

Data Table: Biological Activities of N,N'-((methylazanediyl)bis(ethane-2,1-diyl))bis(4-methylbenzenesulfonamide)

Activity TypeMechanism of ActionTarget Organisms/CellsReference
AntimicrobialInhibition of DHPSGram-positive bacteria
AntitumorInduction of apoptosisCancer cell lines
NeuropharmacologicalKOR antagonismNeuronal cells

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Variations and Key Differences

The compound is distinguished from analogs by its methylazanediyl core (N-CH₃-N). Below is a comparison with similar bis-sulfonamide derivatives:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Structural Features Reference
N,N'-((Methylazanediyl)bis(ethane-2,1-diyl))bis(4-methylbenzenesulfonamide) 92462-68-5 C₁₉H₂₇N₃O₄S₂ 425.56 Methyl-substituted azanediyl linker
N,N'-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide) 4403-78-5 C₁₆H₂₀N₂O₄S₂ 368.47 Ethane-1,2-diyl linker (no methyl substitution)
N,N'-(Azanediylbis(ethane-2,1-diyl))bis(4-methylbenzenesulfonamide) 77429-97-1 Not provided Not provided Azanediyl linker (NH instead of N-CH₃-N)
N,N'-(Propane-1,3-diylbis(sulfanediyl))bis(ethane-2,1-diyl))bis(4-methylbenzenesulfonamide) Not available Not provided Not provided Propane-1,3-diylbis(sulfanediyl) linker

Key Observations :

  • Replacing the methylazanediyl with sulfanediyl (S-S) or azanediyl (NH) groups modifies electronic properties, affecting coordination capabilities in metal-organic frameworks .

Yield Comparison :

  • The target compound’s analogs in –2 exhibit yields of 71–88% when derived from 2-bromoacetophenones or hydrazide intermediates, highlighting efficiency in triazole- or oxadiazole-containing derivatives .
  • Lower yields (~19–44%) are observed for lipidated analogs (e.g., GAE10 in ), likely due to steric challenges in long-chain alkylation .
Physical Properties
Property Target Compound N,N'-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide) Triazole Derivatives ()
Melting Point Not reported Not reported 111–221°C (e.g., Compound 16: 111–112°C)
Solubility Likely polar aprotic solvents (DMF, DCM) Limited data; similar sulfonamides are DMSO-soluble Soluble in DMF, methanol

Notes:

  • The methyl group may enhance solubility in non-polar solvents compared to unsubstituted analogs.
  • Triazole- and oxadiazole-containing derivatives (–2) exhibit higher melting points due to rigid heterocyclic cores .

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/SolventsYieldKey Spectral Data (¹H NMR)
Final alkylationDCM, TEA19.9%δ 8.37 (s, 2H), 2.44 (s, 3H)
PurificationMeOH/DCM gradientRf = 0.5 (TLC, 10% MeOH/DCM)

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:
Structural elucidation relies on:

  • X-ray Crystallography : Monoclinic crystal system (space group C2/c) with unit cell parameters a = 11.135 Å, b = 9.220 Å, and β = 93.68° .
  • Spectroscopy :
    • ¹H/¹³C NMR : Methyl groups (δ 2.2–2.5 ppm) and aromatic protons (δ 7.2–8.4 ppm) confirm the sulfonamide and ethylene backbone .
    • IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H bending) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 1073.11 for [M+H]⁺) .

Advanced: How can researchers optimize synthesis yields, and what factors contribute to variability?

Methodological Answer:
Yield optimization requires addressing:

  • Reaction Stoichiometry : Excess methylaziridine derivatives (1.2–1.5 eq) improve alkylation efficiency .
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance nucleophilic substitution but may increase side reactions; DCM balances reactivity and purity .
  • Temperature Control : Reflux conditions (e.g., 60–80°C) accelerate reactions but require rigorous exclusion of moisture to prevent hydrolysis .

Q. Table 2: Yield Variability Across Derivatives

DerivativeSolventTemperatureYield
GAE12DCMReflux19.1%
GAE10DMF60°C43.8%
GAP12DCMRT<20%

Key Challenge : Competing side reactions (e.g., over-alkylation) reduce yields. Use of scavengers (e.g., molecular sieves) mitigates this .

Advanced: What computational methods are used to study its coordination chemistry and electronic structure?

Methodological Answer:
Advanced studies employ:

  • DFT Calculations : To model d-orbital splitting in Co(II) complexes, revealing how sulfonamide donors influence redox potentials (e.g., shifts in E₁/₂ for Co(II)/Co(III)) .
  • EPR Spectroscopy : Quantifies paramagnetic behavior (e.g., g-values ~2.1–2.3) and spin states in metal-ligand complexes .
  • Cyclic Voltammetry : Measures redox activity (e.g., ΔEp = 0.136 V vs. Fc+/Fc), correlating with ligand field strength .

Key Insight : Increasing sulfonamide donor sites lowers LUMO energy, enhancing metal-ligand charge transfer .

Advanced: How do structural modifications impact its biological activity (e.g., enzyme inhibition)?

Methodological Answer:
Modifications alter:

  • Hydrophobicity : Adding long alkyl chains (e.g., didodecylamino in GAE12) improves membrane permeability but reduces aqueous solubility .
  • Binding Affinity : Substituents on the triazole ring (e.g., phenyl groups in compound 16) enhance interactions with enzyme active sites (e.g., p47phox-p22phox inhibition) .
  • Thermodynamic Stability : Methyl groups on the benzene ring increase steric hindrance, reducing off-target binding .

Q. Table 3: Bioactivity Data for Derivatives

DerivativeTarget EnzymeIC₅₀ (µM)
Compound 16p47phox-p22phox0.85 ± 0.1
GAE12Serotonin-gated ion channel12.3 ± 1.5

Advanced: How are data contradictions resolved in spectral reproducibility (e.g., NMR shifts)?

Methodological Answer:
Contradictions arise from:

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) cause δ shifts (e.g., ±0.2 ppm for NH protons) .
  • Impurity Artifacts : Trace DMF (δ 2.7–2.9 ppm) or water (δ 1.5 ppm) may overlap with analyte signals. Use of anhydrous Na₂SO₄ during workup minimizes this .
  • Crystallographic Variability : Polymorphism (e.g., monoclinic vs. orthorhombic) alters unit cell parameters but not connectivity .

Resolution Strategy : Cross-validate with HSQC (¹H-¹³C correlation) and COSY NMR to confirm spin systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-((methylazanediyl)bis(ethane-2,1-diyl))bis(4-methylbenzenesulfonamide)
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N,N'-((methylazanediyl)bis(ethane-2,1-diyl))bis(4-methylbenzenesulfonamide)

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